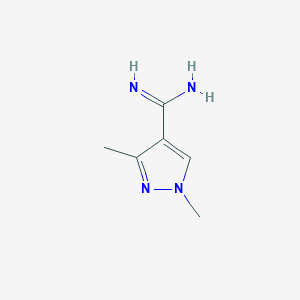

1,3-dimethyl-1H-pyrazole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1,3-dimethylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C6H10N4/c1-4-5(6(7)8)3-10(2)9-4/h3H,1-2H3,(H3,7,8) |

InChI Key |

XZCFNHFXIHHXPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=N)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1,3 Dimethyl 1h Pyrazole 4 Carboximidamide and Its Structural Analogs

Strategic Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a cornerstone of synthesizing this class of compounds. Several classical and modern synthetic strategies can be employed to build the 1,3-dimethyl-1H-pyrazole scaffold and its structural variants.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

One of the most traditional and widely used methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.net This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core. nih.govbeilstein-journals.org

For the synthesis of a 1,3-disubstituted pyrazole, a key intermediate is a 1,3-diketone which, upon reaction with a substituted hydrazine, undergoes a condensation reaction followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a critical aspect, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two isomeric pyrazoles.

A general representation of this reaction is the condensation of a β-diketone with a hydrazine, which proceeds through a hydrazone intermediate that subsequently cyclizes. organic-chemistry.org

Table 1: Examples of Reagents for Cyclocondensation Reactions

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Substitution Pattern |

| Acetylacetone | Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Malondialdehyde | Hydrazine | Pyrazole (unsubstituted) |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

A powerful and versatile method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govrsc.orgmdpi.com This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazo compound, reacting with a dipolarophile, which is usually an alkyne or an alkene. nih.govchim.it

The Huisgen 1,3-dipolar cycloaddition provides a highly efficient route to a wide variety of substituted pyrazoles. mdpi.com For instance, nitrile imines, which can be generated in situ from hydrazonoyl halides, react readily with alkynes to afford pyrazoles. nih.gov The regiochemistry of this cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. Sydnones, which are mesoionic compounds, can also serve as 1,3-dipoles in reactions with activated alkynes to produce pyrazoles. mdpi.com

Multicomponent Reaction (MCR) Strategies in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles. nih.govnih.govrsc.org These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates substantial portions of all the reactants. nih.gov

Several MCRs have been developed for pyrazole synthesis. A common approach involves the in-situ generation of a 1,3-dielectrophilic species which then undergoes cyclocondensation with a hydrazine. nih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can directly lead to the formation of a polysubstituted pyrazole. researchgate.net These methods offer significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse pyrazole derivatives. nih.gov

Transformations from Pre-existing Heterocyclic Scaffolds

The synthesis of pyrazoles can also be achieved through the transformation of other heterocyclic ring systems. orientjchem.org This approach involves ring-opening and subsequent recyclization of a pre-existing heterocycle in the presence of a suitable reagent, typically a hydrazine derivative.

For instance, isoxazoles can be converted into pyrazoles upon treatment with hydrazine. This transformation is believed to proceed via a nucleophilic attack of the hydrazine on the isoxazole (B147169) ring, leading to ring cleavage and subsequent recyclization to form the thermodynamically more stable pyrazole ring. Similarly, pyrimidines and other nitrogen-containing heterocycles can, under specific conditions, serve as precursors for the synthesis of pyrazole derivatives. orientjchem.org

Elaboration of the Carboximidamide Moiety at the Pyrazole-4-position

Once the 1,3-dimethyl-1H-pyrazole ring is constructed, the next critical step is the introduction and conversion of a suitable functional group at the 4-position to the desired carboximidamide moiety.

Conversion Pathways from Pyrazole Nitriles to Carboximidamides

A common and effective strategy for the synthesis of carboximidamides is through the corresponding nitrile precursor. The conversion of a pyrazole-4-carbonitrile to a pyrazole-4-carboximidamide can be achieved via the Pinner reaction. wikipedia.orgnrochemistry.comorganic-chemistry.org

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas, to form an imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate can then be isolated and subsequently reacted with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.com

The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom towards nucleophilic attack by the alcohol. The resulting imino ester is a key intermediate that is more susceptible to nucleophilic attack by ammonia than the starting nitrile.

Table 2: Key Transformations in the Synthesis of Pyrazole-4-carboximidamides

| Starting Material | Reagents | Intermediate | Final Product |

| 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | 1. Anhydrous Alcohol, HCl (gas)2. Ammonia | 1,3-Dimethyl-1H-pyrazole-4-carboximidoate salt (Pinner salt) | 1,3-Dimethyl-1H-pyrazole-4-carboximidamide |

This two-step process provides a reliable method for the synthesis of the target compound and its analogs, starting from readily accessible pyrazole-4-carbonitriles. The pyrazole-4-carbonitrile precursors themselves can be synthesized through various methods, including the reaction of 3-oxoalkanonitriles with hydrazines. mdpi.comnih.gov

Synthetic Routes via Aldehyde Intermediates (e.g., 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde)

The synthesis of this compound often commences from the corresponding aldehyde precursor, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The generation of this key intermediate is commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic compounds like pyrazoles. umich.eduresearchgate.netresearchgate.net This reaction typically involves treating the pyrazole substrate with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net

Once the pyrazole-4-carbaldehyde is obtained, its conversion to the target carboximidamide is a multi-step process, as direct conversion is not typically feasible. A common and effective pathway involves the transformation of the aldehyde into a nitrile, which then serves as the immediate precursor to the carboximidamide.

Step 1: Aldehyde to Oxime Formation The initial step is the conversion of the pyrazole carbaldehyde to its corresponding aldoxime. This is a standard condensation reaction where the aldehyde is treated with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride with a mild base to liberate the free hydroxylamine. nih.govsciencemadness.org

Step 2: Oxime Dehydration to Nitrile The aldoxime is then dehydrated to yield the pyrazole-4-carbonitrile. This transformation can be accomplished using various dehydrating agents. Acetic anhydride (B1165640) is a classic reagent for this purpose, effectively removing water to form the nitrile functional group. researchgate.net More modern and efficient methods may employ microwave assistance to accelerate the reaction. researchgate.net Thermal dehydration in a high-boiling solvent like DMF has also been shown to be an effective method for producing pyrazole-4-carbonitriles from their corresponding oximes. nuph.edu.ua

Synthetic Routes for Derivatization and Analog Generation of this compound

The generation of structural analogs of this compound is crucial for exploring structure-activity relationships in medicinal and agricultural chemistry. This is achieved through systematic modifications of the pyrazole core and the introduction of varied functional groups.

Systematic Substitution Strategies on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle, and its substitution pattern is governed by the directing effects of the ring nitrogen atoms and existing substituents. Electrophilic substitution reactions on the pyrazole nucleus preferentially occur at the C4 position if it is unsubstituted. mdpi.com However, since the parent structure is already substituted at the 4-position with the carboximidamide group (or its synthetic precursors), derivatization strategies must focus on other positions or on modifying existing substituents.

Strategies for Analog Generation:

N1- and C3-Position Analogs: Synthesis can begin from different starting materials to vary the substituents at the N1 and C3 positions. For instance, using a different hydrazine derivative in the initial pyrazole synthesis would alter the N1-substituent, while starting with a different diketone or related precursor would modify the C3-substituent.

C5-Position Functionalization: While the Vilsmeier-Haack reaction strongly favors formylation at the C4 position, modifications to the reaction conditions or the use of alternative synthetic routes could potentially allow for the introduction of functional groups at the C5 position, leading to a different series of analogs.

Introduction of Diverse Functional Groups (e.g., Sulfonamide, Carboxamide)

A primary strategy for creating analogs involves converting the pyrazole core into derivatives bearing different functional groups, such as carboxamides and sulfonamides, which are known pharmacophores.

Carboxamide Synthesis: Pyrazole carboxamides are frequently synthesized from pyrazole carboxylic acid precursors. The carboxylic acid can be converted to a more reactive acid chloride, typically by treatment with thionyl chloride (SOCl₂). researchgate.net This activated intermediate is then reacted with a wide range of primary or secondary amines to furnish the desired pyrazole carboxamide derivatives. dergipark.org.tr This method allows for the introduction of immense diversity at the amide nitrogen.

Sulfonamide Synthesis: The incorporation of a sulfonamide moiety can also be achieved from a pyrazole carboxylic acid chloride. In a similar fashion to carboxamide synthesis, the acid chloride is reacted with various primary or secondary sulfonamide derivatives to yield pyrazole-carboxamides bearing a sulfonamide group. researchgate.net Alternatively, sulfonated pyrazoles can be synthesized directly via transition-metal-free, iodine-catalyzed methods from sulfonyl hydrazides and 1,3-diketones. umich.edu

Below is a table summarizing synthetic approaches for introducing these functional groups.

| Target Functional Group | Precursor Compound | Key Reagents | Reaction Type |

| Carboxamide | Pyrazole-4-carboxylic acid | 1. SOCl₂ 2. R₁R₂NH | Acyl substitution |

| Sulfonamide-Carboxamide | Pyrazole-4-carboxylic acid | 1. SOCl₂ 2. H₂N-SO₂-Ar | Acyl substitution |

| Sulfonated Pyrazole | Sulfonyl hydrazide, 1,3-diketone | Molecular Iodine (I₂) | Cyclocondensation |

Catalytic Approaches in Pyrazole Carboximidamide Synthesis (e.g., Metal-Free Catalysis)

Modern synthetic chemistry increasingly favors catalytic methods, particularly those that avoid the use of heavy metals, to enhance efficiency and reduce environmental impact. The synthesis of pyrazole derivatives, including precursors to carboximidamides, has benefited significantly from these advancements.

Metal-Free Catalysis: Several metal-free catalytic systems have been developed for the synthesis of functionalized pyrazoles.

Iodine-Mediated Synthesis: Molecular iodine has been employed as a catalyst for the regioselective synthesis of pyrazoles. umich.edu For example, it can mediate oxidative C-N bond formation in a one-pot reaction between α,β-unsaturated aldehydes or ketones and hydrazine salts, providing a practical and eco-friendly route to various substituted pyrazoles.

Catalyst-Free Amide Synthesis: An operationally simple and efficient metal-free and catalyst-free approach has been described for synthesizing pyrazole-tethered amides and thioamides directly from pyrazole carbaldehydes. scilit.com This method involves a three-component reaction of a pyrazole carbaldehyde, a secondary amine, and elemental sulfur (for thioamides) or an oxidative amination using hydrogen peroxide (for amides). scilit.com This approach is notable for its broad substrate scope and operational simplicity.

Temperature-Controlled Synthesis: A practical, temperature-controlled method for the divergent synthesis of pyrazoles has been developed that operates without any transition-metal catalysts or oxidants. organic-chemistry.org By simply adjusting the reaction temperature, the desired products can be obtained in moderate to excellent yields from common starting materials. organic-chemistry.org

These catalytic and metal-free strategies represent a significant step forward, offering greener and more efficient pathways to pyrazole-based compounds, including the key intermediates required for the synthesis of this compound and its derivatives.

Coordination Chemistry of 1,3 Dimethyl 1h Pyrazole 4 Carboximidamide As a Ligand

Ligand Design Principles and Complexation with Transition Metals

The design of 1,3-dimethyl-1H-pyrazole-4-carboximidamide as a ligand is predicated on the foundational principles of coordination chemistry, which leverage the presence of specific donor atoms and structural motifs to facilitate binding to metal ions. Pyrazole (B372694) derivatives, in general, are effective ligands due to the presence of both a pyridine-like and a pyrrole-like nitrogen atom within the aromatic ring, allowing for various coordination modes. researchgate.net In the case of this compound, the key donor sites are the sp²-hybridized nitrogen atom of the pyrazole ring and one of the nitrogen atoms of the carboximidamide group at the 4-position.

This arrangement allows the ligand to act as a bidentate chelating agent, forming a stable five- or six-membered ring with a transition metal ion. The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, is a crucial principle in the design of such ligands. The formation of these stable chelate rings is entropically favored and is a driving force for complexation.

The complexation of pyrazole-based ligands with transition metals is well-documented. researchgate.netresearchgate.net The specific nature of the this compound ligand, with its N,N-donor set, makes it particularly suitable for coordinating with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). The electronic properties of the metal ion, such as its charge, size, and d-electron configuration, will influence the geometry and stability of the resulting coordination complex. For instance, metals that favor octahedral or square planar geometries are likely to form stable complexes with this bidentate ligand.

Structural Elucidation of Metal Complexes

The table below presents typical bond lengths observed in metal complexes of pyrazole-based ligands, which can be considered representative for complexes involving this compound.

| Bond Type | Typical Bond Length (Å) |

| Metal-N (pyrazole) | 2.0 - 2.2 |

| Metal-N (carboximidamide) | 2.0 - 2.2 |

| C-N (pyrazole ring) | 1.32 - 1.35 |

| C-N (carboximidamide) | 1.30 - 1.34 |

| N-N (pyrazole ring) | 1.34 - 1.37 |

This data is generalized from studies of similar pyrazole-based ligands and serves as an illustrative example.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for characterizing the coordination of this compound to a metal ion. By comparing the FT-IR spectrum of the free ligand with that of its metal complex, key vibrational bands can be identified that indicate the mode of coordination.

Upon complexation, significant shifts in the vibrational frequencies of the C=N and N-H stretching modes of the pyrazole and carboximidamide groups are expected. The coordination of the pyrazole nitrogen to the metal center typically results in a shift of the C=N stretching vibration to a higher frequency (wavenumber). Similarly, the involvement of the carboximidamide nitrogen in bonding with the metal ion will alter the N-H and C-N stretching frequencies. The appearance of new bands in the far-infrared region (typically below 400 cm⁻¹) can often be attributed to the formation of metal-nitrogen bonds. researchgate.net

A joint experimental and theoretical study on 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its Co(II) and Ni(II) complexes provides a basis for interpreting the FT-IR spectra of similar complexes. researchgate.net The table below summarizes key FT-IR vibrational bands and their expected shifts upon complexation.

| Functional Group | Typical Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Complexation |

| N-H stretch (carboximidamide) | 3400 - 3200 | Shift to lower wavenumber |

| C=N stretch (pyrazole) | 1600 - 1550 | Shift to higher or lower wavenumber |

| C-N stretch (carboximidamide) | 1350 - 1250 | Shift to higher wavenumber |

| Metal-Nitrogen stretch | Not present | Appearance of new bands (400-250 cm⁻¹) |

This data is based on studies of the related 3,5-dimethyl-1H-pyrazole-1-carboxamidine ligand and its complexes. researchgate.net

Influence of Substituent Effects on Ligand-Metal Coordination Behavior

The electronic and steric properties of substituents on the pyrazole ring can significantly influence the coordination behavior of the ligand and the properties of the resulting metal complexes. In this compound, the two methyl groups at the 1- and 3-positions play a crucial role.

Steric effects are also important. While the methyl groups are relatively small, their presence can influence the preferred coordination geometry and the ability of multiple ligands to coordinate to a single metal center. For instance, bulky substituents on the pyrazole ring can favor the formation of complexes with lower coordination numbers. The position of the substituents is also critical; for example, a bulky group adjacent to the coordinating nitrogen will have a more significant steric impact than one at a more distant position. The specific substitution pattern in this compound is designed to provide a balance of electronic enhancement and manageable steric hindrance.

General Biocoordination Chemistry Perspectives

The field of biocoordination chemistry explores the role of metal ions in biological systems and the interaction of coordination compounds with biological molecules. Pyrazole-based ligands and their metal complexes have attracted considerable interest in this area due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov

The biological activity of these complexes is often related to their ability to interact with biomolecules such as DNA and proteins. The this compound ligand and its metal complexes could potentially serve as models for understanding metal-protein interactions, as the pyrazole moiety is structurally similar to the imidazole (B134444) ring of the amino acid histidine, which is a common metal-binding site in metalloproteins.

Furthermore, the design of new therapeutic agents based on pyrazole-containing ligands is an active area of research. The coordination of a metal ion to a biologically active organic ligand can enhance its therapeutic efficacy. The specific geometry and electronic properties of the metal complex, as dictated by the ligand and the metal ion, can be tailored to achieve selective interactions with biological targets. While the specific biocoordination chemistry of this compound has yet to be extensively explored, the broader class of pyrazole-based coordination compounds shows significant promise in the development of new metallodrugs and diagnostic agents.

Advanced Research Directions and Emerging Applications of 1,3 Dimethyl 1h Pyrazole 4 Carboximidamide

Exploration in Materials Science and Functional Materials Development

There is currently a lack of specific research into the application of 1,3-dimethyl-1H-pyrazole-4-carboximidamide in the field of materials science. The inherent properties of the pyrazole (B372694) ring, such as its aromaticity, thermal stability, and coordination capabilities, make pyrazole derivatives attractive candidates for the development of functional materials. However, investigations into the potential of this compound for creating novel polymers, metal-organic frameworks (MOFs), or other advanced materials have not been reported in the available scientific literature.

Utility as Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. pitt.edu While pyrazole-containing molecules have been developed as probes for various biological targets, there is no specific information available on the use of this compound for this purpose. The development of a chemical probe requires a detailed understanding of its biological target engagement, selectivity, and mechanism of action. Such studies for this compound have not been published.

Role in Catalysis and Methodological Organic Synthesis

The field of organic synthesis often utilizes nitrogen-containing heterocycles as ligands for transition metal catalysts or as organocatalysts themselves. For instance, polymer-bound 1H-pyrazole-1-carboxamidine has been used for the amidination of amines. organic-chemistry.org However, a specific role for this compound in either catalysis or as a key building block in methodological organic synthesis is not documented in the current body of scientific literature. The synthesis and reactivity of various pyrazole derivatives are well-established, but the specific utility of this carboximidamide derivative remains unexplored. researchgate.net

Applications in Bio-imaging and Fluorescent Labeling Technologies

Fluorescent pyrazole and pyrazoline derivatives have emerged as important fluorophores for bio-imaging applications, offering high quantum yields and tunable photophysical properties. nih.gov These compounds are utilized for cell staining and the detection of biologically relevant species. nih.gov Despite the promise of the pyrazole core in this field, there are no available research articles or data describing the synthesis or application of this compound as a fluorescent probe or labeling agent for bio-imaging technologies.

Q & A

Q. Tables

Q. Table 1. Comparative Synthesis Routes

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Hydrazine Cyclization | 65–75 | EtOH, reflux, 12 h | |

| Pinner Reaction | 50–60 | HCl/MeOH, RT, 48 h | |

| Catalytic Hydrogenation | 80–85 | H₂ (1 atm), Pd/C, EtOAc |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.